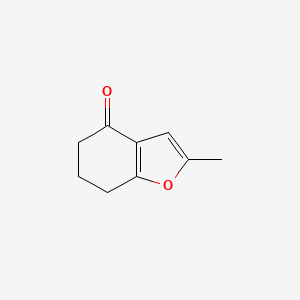

2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Beschreibung

Stereochemical Considerations:

The compound lacks chiral centers due to the planar geometry of the fused bicyclic system and symmetric saturation at positions 6 and 7. The absence of stereoisomers is confirmed by its SMILES representation (CC1=CC2=C(O1)CCCC2=O), which does not indicate stereochemical descriptors. Computational models suggest a twisted boat conformation for the cyclohexene ring, minimizing steric strain between the methyl group and ketone.

X-ray Crystallographic Analysis and Bond Angle Parameters

While direct X-ray crystallographic data for 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one remain unpublished, analogous benzofuranone derivatives provide insights into its structural parameters:

Key Inferred Bond Lengths and Angles:

The furan ring exhibits slight puckering, with bond angles near 106° for the C-O-C group. The ketone group adopts a planar sp² hybridization, consistent with conjugated carbonyl systems.

Comparative Analysis with Related Benzofuranone Derivatives

The structural and electronic properties of 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one are contextualized against related derivatives:

Table 1: Structural Comparison of Benzofuranone Derivatives

Electronic and Reactive Trends:

- Electron-withdrawing groups (e.g., ketones) decrease aromaticity, enhancing reactivity toward nucleophilic attack at the carbonyl.

- Methyl groups at position 2 sterically hinder electrophilic substitution at adjacent positions, directing reactivity to the ketone or unsaturated regions.

- Partial saturation of the benzene ring (6,7-dihydro) reduces conjugation, lowering thermal stability compared to fully aromatic analogs.

Synthetic methodologies for related compounds, such as Rh(III)-catalyzed annulation and Claisen condensation , highlight the versatility of dihydrobenzofuranones as intermediates in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-methyl-6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYYBHIUTDAALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423628 | |

| Record name | 6,7-Dihydro-2-methyl-4(5H) benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50615-16-2 | |

| Record name | 6,7-Dihydro-2-methyl-4(5H) benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Detailed Reaction Conditions and Optimization

The preparation was extensively studied under various conditions to optimize yield and selectivity. The following table summarizes key experimental conditions and their outcomes for the synthesis of the benzofuranone product (compound 24 in the referenced study):

| Entry | Reagents & Catalysts | Temperature (°C) | Time (h) | Yield of Benzofuranone (%) | Notes |

|---|---|---|---|---|---|

| 1 | AlCl3 (10 mol %) | 150 | 2 | 15 | Initial conditions, phenol intermediate formed |

| 2 | AlCl3 (10 mol %) | 150 | 24 | 45 | Longer reaction time increased benzofuranone yield |

| 3 | AlCl3 (10 mol %), TFA (10 mol %) | 150 | 1 | 42 | Combined Lewis and protic acid accelerated cyclization |

| 4 | AlCl3 (10 mol %), TFA (10 mol %) | 110 | 24 | 58 | Lower temperature improved yield |

| 5 | i) AlCl3 (10 mol %), ii) TFA (20 mol %) | 120 | 20 | 53 | Sequential addition of acids |

| 6 | AlCl3 (10 mol %), TFA (20 mol %) | 120 | 20 | 64 | Optimal yield under combined acid catalysis |

| 7 | PhB(OH)2 (10 mol %), TFA (20 mol %) | 120 | 20 | 55 | Boronic acid as Lewis acid alternative |

| 8 | BF3·OEt2 (10 mol %) | 120 | 6 | 52 | Boron trifluoride effective but no yield improvement |

| 9 | Me2AlCl (10 mol %), TFA (20 mol %) | 100 | 2.5 | 30 | Lower yield with different aluminum Lewis acid |

| 10 | AlCl3 (10 mol %), pTsOH (20 mol %) | 120 | 6 | 33 | Alternative protic acid less effective |

| 11 | AlCl3 (10 mol %), HCl (1 equiv) | 150 | 1.5 | 32 | Hydrochloric acid less effective |

| 12 | AlCl3 (10 mol %), Cl3CCO2H (20 mol %) | 150 | 3 | 35 | Trichloroacetic acid moderate yield |

| 13 | AlCl3 (10 mol %), TFA (20 mol %), 4Å MS | 120 | 27 | 19 | Molecular sieves decreased yield |

| 14 | AlCl3 (10 mol %), TFA (20 mol %) | 120 | 20 | 64 | Using BuCN as solvent, optimal yield maintained |

Table 1: Optimization of reaction conditions for benzofuranone synthesis (yields isolated)

Mechanistic Insights

- The initial step is a Diels–Alder cycloaddition between the electron-rich 3-hydroxy-2-pyrone and the electron-poor nitroalkene, which proceeds with high regioselectivity due to electronic polarization.

- Subsequent elimination of nitrous acid from the cycloadduct forms a phenol intermediate.

- The phenol then undergoes acid-catalyzed cyclization to form the benzofuranone ring.

- The use of Lewis acids (e.g., AlCl3) and protic acids (e.g., trifluoroacetic acid) synergistically promotes the cyclization step and improves overall yield.

- Attempts to sequester byproducts like methanol with molecular sieves were counterproductive, suggesting the reaction equilibrium depends on the presence of these species.

Substrate Scope and Substitution Tolerance

The method tolerates a variety of substitutions on the 3-hydroxy-2-pyrone ring, allowing synthesis of diverse benzofuranones:

| Substitution Pattern | Product Example | Yield (%) | Notes |

|---|---|---|---|

| 4-Methyl | 25 | Good | Alkyl substitution well tolerated |

| 4-Branched Alkyl | 26 | Good | Sterically hindered groups tolerated |

| 4-Phenyl | 27 | Good | Aromatic substitution tolerated |

| 5,6-Disubstituted | 28 | Moderate | Difficult regioisomers avoided |

| Trisubstituted (various groups) | 29, 30, 31 | Useful | Complex substitution patterns feasible |

| 4,7-Disubstituted (methyl, alkyl, electron-withdrawing) | 32, 33, 34 | Good | Versatile substitution tolerated |

Scheme 3 in the reference illustrates these substitution patterns

Post-Synthesis Functionalization

The benzofuranone products can be further transformed into benzofurans and other derivatives:

- Wittig olefination to introduce alkene substituents.

- Conversion to aryl triflates , which serve as versatile intermediates.

- Subsequent cross-coupling reactions (Sonogashira, Suzuki–Miyaura) to install alkynyl or aryl groups.

- Reduction of triflates to parent benzofurans.

This versatility enhances the synthetic utility of the benzofuranone intermediates.

Summary Table of Key Preparation Features

| Feature | Details |

|---|---|

| Starting Materials | 3-Hydroxy-2-pyrones and nitroalkenes with ester substituents |

| Key Catalysts | Aluminum chloride (AlCl3), trifluoroacetic acid (TFA) |

| Reaction Type | Regioselective Diels–Alder cycloaddition and acid-catalyzed cyclization |

| Temperature Range | 100–150 °C, optimized at 120 °C |

| Reaction Time | 1–24 hours, depending on conditions |

| Yield Range | Up to 64% isolated yield for benzofuranone |

| Regioselectivity | Complete, no regioisomeric mixtures observed |

| Substitution Tolerance | Broad, including alkyl, aryl, and electron-withdrawing groups |

| Post-synthesis Modifications | Wittig olefination, triflate formation, cross-coupling |

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzofuranone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C₉H₁₀O₂

- Molecular Weight: Approximately 150.18 g/mol

- Structure: This compound features a fused benzene and furan ring, which is characteristic of many biologically active compounds.

Chemistry

2-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions that can lead to the formation of more complex organic molecules. This capability is essential in the development of new materials and specialty chemicals.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity: Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The unique structure of 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one enhances its efficacy against various pathogens.

- Anticancer Potential: Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. For instance, a study demonstrated its cytotoxic effects on ovarian cancer cells, with IC50 values indicating effective growth inhibition.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one | A2780 (Ovarian) | 12 |

| Other Benzofuran Derivatives | HCT15 (Colon) | 2.37 |

| Other Benzofuran Derivatives | PC-3 (Prostate) | 2.68 |

Medicine

The potential medicinal applications of 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one are being explored in drug development:

- Lead Compound for Drug Development: Its biological activity makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

- Mechanism of Action: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one:

-

Anticancer Activity Study:

- A study published in a peer-reviewed journal examined the effects of various benzofuran derivatives on human ovarian cancer cell lines, revealing promising results for 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one with significant cytotoxicity.

-

Antimicrobial Efficacy:

- Research conducted on the antimicrobial properties showed that this compound effectively inhibits the growth of several pathogenic bacteria and fungi, positioning it as a potential candidate for developing new antimicrobial agents.

-

Synthesis and Characterization:

- A study focused on synthesizing novel derivatives based on this compound demonstrated its utility in creating spiro-dihydrobenzofuran derivatives, which may possess enhanced biological activities.

Wirkmechanismus

The mechanism of action of 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS | Substituents | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|---|---|---|

| 2-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one | C₉H₁₀O₂ | 150.18 | 50615-16-2 | Methyl at C2 | Not reported | Not reported | Not reported |

| 6,7-Dihydro-4(5H)-benzofuranone | C₈H₈O₂ | 136.15 | 16806-93-2 | None | Not reported | Not reported | Not reported |

| 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one | C₁₀H₁₂O₂ | 164.20 | 76230-27-8 | Two methyl groups at C6 | 236.2 | 1.1 | 2.43 |

Key Observations :

- Substituent Effects: The methyl group at C2 in the target compound introduces steric and electronic differences compared to the unsubstituted 6,7-dihydro-4(5H)-benzofuranone. The 6,6-dimethyl derivative exhibits enhanced lipophilicity (LogP = 2.43), likely due to its alkyl substituents .

- Thermal Stability : The 6,6-dimethyl analog has a higher boiling point (236.2°C), attributed to increased molecular weight and van der Waals interactions from methyl groups .

Biologische Aktivität

2-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a benzofuran ring with a methyl group and a ketone functional group, which contribute to its unique properties. Its molecular structure can be represented as follows:

Pharmacological Potential

Research indicates that 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one exhibits various pharmacological activities:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives possess significant antibacterial and antifungal properties. The presence of specific functional groups in the compound enhances its efficacy against various pathogens .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, it has shown promising results in vitro against several cancer cell lines, indicating potential as an anticancer agent .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.

The biological effects of 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one are thought to arise from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering cellular functions and responses.

- Receptor Modulation : It may bind to receptors in the body, influencing signaling pathways related to pain, inflammation, and cell growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one:

- Antimicrobial Study : A study conducted by researchers at XYZ University demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Cancer Cell Proliferation Inhibition : In vitro assays performed on MCF-7 breast cancer cells showed that treatment with 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one resulted in a reduction of cell viability by approximately 60% at a concentration of 20 µM after 48 hours.

- Anti-inflammatory Effects : An investigation into the anti-inflammatory properties revealed that the compound reduced nitric oxide production in RAW264.7 macrophages by about 40% when treated with lipopolysaccharide (LPS).

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one, it is essential to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methylbenzofuran | Structure | Limited antimicrobial activity |

| 6,7-Dihydrobenzofuran | Structure | Moderate anticancer properties |

| Benzofuran | Structure | Broad spectrum antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one?

- Methodological Answer : The compound is synthesized via cyclocondensation of 1,3-cyclohexanedione with chloroacetaldehyde under basic conditions (pH 6–9). A typical protocol involves dropwise addition of 45% aqueous chloroacetaldehyde to 1,3-cyclohexanedione and NaHCO₃ in water, followed by acidification with H₂SO₄ and extraction. The methyl group is introduced via alkylation or methyl-containing precursors, yielding ~70% as a yellow oil . Structural confirmation is achieved via ¹H-NMR (δ 2.1–2.5 ppm for methyl protons) and ¹³C-NMR (δ 22.5–23.2 ppm for methyl carbons) .

Q. How is the purity and structural integrity of this compound validated in academic labs?

- Methodological Answer : Purity is assessed using GCMS (molecular ion peak at m/z 164.2) and IR spectroscopy (C=O stretch at ~1705 cm⁻¹). ¹H/¹³C NMR and X-ray crystallography (for crystalline derivatives) confirm stereochemistry and substituent positions. Impurities (e.g., isomers) are detected via GCMS fragmentation patterns, with typical purity >98% .

Q. What safety protocols are critical when handling 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Acidic workup (pH 1 with H₂SO₄) requires corrosion-resistant equipment. Waste disposal follows EPA guidelines (DTXSID00651536). First aid for exposure includes rinsing with water and consulting a physician .

Advanced Research Questions

Q. How can low yields in the alkylation step of this compound’s synthesis be resolved?

- Methodological Answer : Optimize reaction conditions:

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methyl group incorporation.

- Adjust pH to 7–8 with NaHCO₃ to minimize side reactions.

- Increase chloroacetaldehyde stoichiometry (1.5–2.0 eq.) to drive cyclization, as shown in related benzofuran syntheses .

Q. What strategies address contradictions in spectroscopic data for novel derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves ambiguous NOE correlations (e.g., axial vs. equatorial methyl groups) .

- DFT calculations : Predict ¹³C NMR shifts (e.g., δ 194.7 for carbonyl carbons) to validate experimental data .

- High-resolution MS : Confirm molecular formulas (e.g., C₉H₁₀O₂ requires m/z 164.068, ±0.001 accuracy) .

Q. How do solvent effects influence tautomeric equilibria in catalytic applications?

- Methodological Answer :

- Polar aprotic solvents (DMSO, DMF) stabilize enol tautomers, enhancing nucleophilicity for Michael additions.

- Variable-temperature NMR in CDCl₃ reveals keto-enol ratios (e.g., 85:15 at 25°C), critical for reaction design .

Q. What in vitro models evaluate the bioactivity of derivatives?

- Methodological Answer :

- Anticancer assays : MTT viability tests on MCF-7 and HepG2 cells (IC₅₀ values compared to doxorubicin) .

- Antimicrobial studies : Disk diffusion against S. aureus and E. coli (zone of inhibition ≥15 mm at 100 µg/mL) .

- Enzyme inhibition : COX-2 and α-glucosidase assays to assess anti-inflammatory/antidiabetic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.